molecular formula C16H18BrN5O3S2 B13369090 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13369090
M. Wt: 472.4 g/mol
InChI Key: PUTWOLCYKDTYBW-UHFFFAOYSA-N
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Description

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a piperidine ring, a triazolo-thiadiazole moiety, and a methyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves multiple steps, starting with the preparation of the core triazolo-thiadiazole structure. This can be achieved through cyclocondensation reactions involving hydrazino functional groups and acetylacetone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors for continuous synthesis, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the bromine atom can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-thiadiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and specificity .

Biological Activity

The compound 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by recent research findings and structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the triazolo-thiadiazole class exhibit significant antimicrobial properties. Specifically, compounds related to 4-bromophenyl moieties have shown promising results against various strains of Mycobacterium tuberculosis (Mtb).

Key Findings:

  • A study indicated that several compounds in the 3-(4-bromophenyl) series possess good to excellent antitubercular activities. For instance, compounds with a minimum inhibitory concentration (MIC) of less than 4.0 µg/mL were identified against multidrug-resistant strains of Mtb .
  • The introduction of the 4-bromophenyl group at specific positions was found to enhance the potency of these compounds significantly. Notably, two specific derivatives demonstrated MIC values of 0.5 µg/mL against the H37Rv strain of Mtb .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds containing the thiadiazole ring have been reported to exhibit antiproliferative effects against various cancer cell lines.

Case Studies:

  • In vitro studies using human breast adenocarcinoma cells (MCF-7) revealed that certain thiadiazole derivatives exhibited significant cytotoxicity. These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .
  • Another investigation highlighted that novel triazolo-thiadiazole derivatives showed effective inhibition of cancer cell proliferation across multiple cell lines including HeLa and A549 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly influences the activity.

CompoundPositionMIC (µg/mL)Activity Type
6c-460.5Antitubercular
6d-430.5Antitubercular
Various-< 4Anticancer

The mechanisms through which these compounds exert their biological effects are still being elucidated. However, it is hypothesized that:

  • Antimicrobial Activity : The triazole and thiadiazole rings may interfere with bacterial cell wall synthesis or function through enzyme inhibition.
  • Anticancer Activity : The compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C16H18BrN5O3S2

Molecular Weight

472.4 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18BrN5O3S2/c1-27(23,24)21-8-2-3-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-6-4-12(17)5-7-13/h4-7,11H,2-3,8-10H2,1H3

InChI Key

PUTWOLCYKDTYBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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